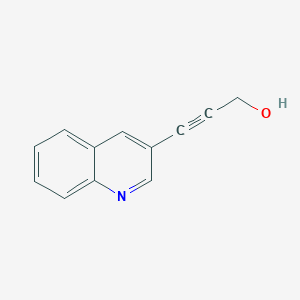

3-(Quinolin-3-yl)prop-2-yn-1-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

3-quinolin-3-ylprop-2-yn-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO/c14-7-3-4-10-8-11-5-1-2-6-12(11)13-9-10/h1-2,5-6,8-9,14H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BATAIOGYFWEXQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=N2)C#CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10349497 | |

| Record name | 3-quinolin-3-ylprop-2-yn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10349497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70437-05-7 | |

| Record name | 3-quinolin-3-ylprop-2-yn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10349497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Reaction Chemistry and Transformations of 3 Quinolin 3 Yl Prop 2 Yn 1 Ol

Reactivity of the Propargyl Alcohol Functional Group in the Context of the Quinoline (B57606) Moiety

The propargyl alcohol functional group, characterized by a hydroxyl group adjacent to a carbon-carbon triple bond, is inherently reactive. In the specific context of the quinoline moiety, this reactivity is further modulated, leading to unique and synthetically useful transformations. The quinoline ring can act as an internal nucleophile or influence the stability of reactive intermediates, thereby guiding the reaction pathways.

Rearrangement reactions of propargyl alcohols are a cornerstone of their synthetic utility, enabling access to a range of carbonyl compounds and other functionalized structures.

The Meyer-Schuster rearrangement is a classic acid-catalyzed isomerization of secondary and tertiary propargyl alcohols to α,β-unsaturated ketones or aldehydes. wikipedia.org The reaction typically proceeds through protonation of the alcohol, followed by a 1,3-shift of the hydroxyl group to form an allene (B1206475) intermediate, which then tautomerizes to the final product. wikipedia.org While traditional conditions involve strong acids, milder and more selective methods using transition metal and Lewis acid catalysts have been developed. wikipedia.orgresearchgate.net

For propargyl alcohols, including those with heterocyclic substituents like quinoline, the Meyer-Schuster rearrangement can be a key step in cascade reactions. sci-hub.se For instance, the in situ generated α,β-unsaturated carbonyl compound can undergo subsequent reactions such as Michael additions. sci-hub.se The use of catalysts like gold complexes can facilitate this rearrangement under mild conditions. researchgate.netsci-hub.se

Variants of the Meyer-Schuster rearrangement have been developed to expand its synthetic scope. For example, an iodine-promoted rearrangement allows for the synthesis of α-iodo-α,β-unsaturated ketones. sci-hub.se This proceeds through activation of the propargyl hydroxyl group to form a propargyl cation and hypoiodous acid (HOI). sci-hub.se

| Reaction | Description | Key Intermediates | Typical Products |

| Meyer-Schuster Rearrangement | Acid-catalyzed isomerization of propargyl alcohols. wikipedia.org | Allenol | α,β-Unsaturated ketones/aldehydes wikipedia.org |

| Catalytic Variants | Use of transition metals (e.g., Au, Ru, Ag) or Lewis acids (e.g., InCl₃) for milder conditions. wikipedia.orgresearchgate.net | Metal-coordinated allene | α,β-Unsaturated carbonyls wikipedia.orgresearchgate.net |

| Iodo-Meyer-Schuster | Iodine-promoted rearrangement. sci-hub.se | Propargyl cation, HOI | α-Iodo-α,β-unsaturated ketones sci-hub.se |

Boron trifluoride etherate (BF₃·OEt₂) is a versatile Lewis acid that can promote a variety of transformations involving propargyl alcohols. It can catalyze cascade reactions that lead to the formation of complex heterocyclic structures. nih.govacs.orgrsc.org An efficient BF₃·OEt₂-mediated cascade involving a propargyl alcohol rearrangement, a nih.govresearchgate.net-hydride transfer, and a cyclization has been developed for the synthesis of tetrahydroquinoline derivatives. nih.govacs.org In these reactions, the substituents on the alkyne play a crucial role in determining the reaction outcome. nih.govacs.orgrsc.org

The mechanism often involves the formation of an allenic carbocation intermediate via a Meyer-Schuster-type rearrangement. semanticscholar.org This electrophilic species can then be trapped by internal or external nucleophiles, leading to cyclization or addition products. For instance, the reaction of propargylic alcohols with 4-hydroxy-1-methylquinolin-2(1H)-one in the presence of an acid catalyst can lead to the formation of pyrano[3,2-c]quinolones or furo[3,2-c]quinolones, depending on the specific propargylic alcohol used. nih.govrsc.org This transformation proceeds through a Friedel–Crafts-type allenylation followed by a cyclization step. nih.gov

| Catalyst | Reaction Type | Key Steps | Products |

| BF₃·OEt₂ | Cascade Reaction | Propargyl alcohol rearrangement, nih.govresearchgate.net-hydride transfer, Cyclization nih.govacs.orgrsc.org | Tetrahydroquinoline derivatives nih.govacs.org |

| Acid Catalyst (e.g., pTsOH) | Tandem Annulation | Friedel–Crafts-type allenylation, 6-endo-dig or 5-exo-dig cyclization nih.govpreprints.org | Pyrano[3,2-c]quinolones, Furo[3,2-c]quinolones nih.govrsc.orgpreprints.org |

The dual functionality of 3-(Quinolin-3-yl)prop-2-yn-1-ol makes it an excellent substrate for cyclization reactions, leading to the formation of fused heterocyclic systems. These reactions can be either intramolecular, where the quinoline ring itself participates in the cyclization, or intermolecular, involving an external reacting partner.

Intramolecular cyclization of propargyl alcohols attached to a quinoline core can lead to a variety of fused heterocyclic systems. researchgate.net These reactions are often promoted by acid or metal catalysts. For example, acid-catalyzed tandem reactions of 4-hydroxy-1-methylquinolin-2(1H)-one with propargylic alcohols can yield pyrano[3,2-c]quinolones and furo[3,2-c]quinolones. nih.govrsc.orgpreprints.org The regioselectivity of the cyclization (i.e., the size of the newly formed ring) can often be controlled by the choice of catalyst and the substitution pattern of the propargylic alcohol. nih.gov Gold-catalyzed cyclization of ortho-alkynyl-N-sulfonylanilines is another efficient method for constructing fused quinoline systems. beilstein-journals.org

The alkyne functionality in This compound can participate in intermolecular cycloaddition reactions, most notably [3+2] cycloadditions, to form five-membered heterocyclic rings. uchicago.edu For example, the copper-catalyzed [3+2] cycloaddition of azides with terminal alkynes (a "click" reaction) is a well-established method for the synthesis of 1,2,3-triazoles. nih.gov This reaction could be applied to This compound to attach a triazole ring to the quinoline core.

Furthermore, the reaction of 4-hydroxy-2-quinolones with diethyl acetylenedicarboxylate (B1228247) can lead to the formation of pyrano[3,2-c]quinoline derivatives. nih.gov While this is an example with a different quinolone starting material, it illustrates the potential for cycloaddition-type reactions involving the quinoline scaffold and alkynes.

| Reaction Type | Reactants | Catalyst/Conditions | Products |

| Intramolecular Annulation | 4-hydroxy-1-methylquinolin-2(1H)-one and propargylic alcohols | Acid catalyst (e.g., pTsOH, Cu(OTf)₂) nih.govrsc.orgpreprints.org | Pyrano[3,2-c]quinolones, Furo[3,2-c]quinolones nih.govrsc.orgpreprints.org |

| [3+2] Cycloaddition | This compound and an azide (B81097) | Copper catalyst | 1,2,3-Triazole-substituted quinoline |

Nucleophilic and Electrophilic Functional Group Transformations

The reactivity of this compound is characterized by the interplay of its three key functional groups: the quinoline nitrogen, the hydroxyl group, and the carbon-carbon triple bond. This allows for a variety of nucleophilic and electrophilic reactions.

The carbon-carbon triple bond in this compound is susceptible to a range of addition reactions.

Hydroazidation: The addition of an azide group to the alkyne can be achieved through various methods. Silver-catalyzed hydroazidation of similar ethynyl (B1212043) carbinols has been reported to produce 2-azidoallyl alcohols. sci-hub.se This type of reaction can lead to the formation of vinyl azides, which are versatile intermediates for the synthesis of nitrogen-containing heterocycles. mdpi.com For instance, the silver(I)-catalyzed reaction of diynes with TMS-N3 leads to the formation of 1,5-fused 1,2,3-triazole frameworks through a tandem hydroazidation/alkyne-azide cycloaddition. ucsb.edu

Halogenation: The addition of halogens across the triple bond is a fundamental transformation. Decarboxylative halogenation of acetylenic acids provides a route to alkynyl halides. acs.org While not a direct addition to the alkyne of the title compound, it highlights a method for introducing halogens onto an alkyne-containing fragment.

The primary alcohol of this compound can undergo several key reactions.

Oxidation: The hydroxyl group can be oxidized to an aldehyde or a carboxylic acid.

Substitution: The hydroxyl group can be displaced by various nucleophiles, a reaction often facilitated by converting the alcohol into a better leaving group. semanticscholar.org This propargylic substitution is a powerful tool for creating new carbon-carbon and carbon-heteroatom bonds. semanticscholar.org

Etherification and Esterification: The hydroxyl group can react with alkyl halides or acyl halides to form ethers and esters, respectively.

Derivatization and Functionalization of the Quinoline Core

The quinoline ring system is a "privileged structure" in medicinal chemistry, and its functionalization is of great importance. mdpi.comrsc.org

Direct C-H functionalization is an atom-economical strategy to modify the quinoline core. mdpi.com Transition metal catalysis is a prominent method for achieving regioselective C-H activation. mdpi.comrsc.org

C-2 Functionalization: The C-2 position of the quinoline ring can be functionalized through various methods, including amination and alkenylation, often directed by an N-oxide group. mdpi.comrsc.org

C-8 Functionalization: The C-8 position can also be targeted for functionalization, for example, through a Brønsted acid-catalyzed Friedel–Crafts reaction of quinoline-N-oxides with ynamides. rsc.org

Programmed Multiple C-H Functionalization: A programmed approach can be used for the multiple, site-selective functionalization of a quinoline scaffold, targeting different positions in a stepwise manner. chemrxiv.org

The C-3 position of the quinoline ring presents a unique challenge for functionalization.

Metal-Free Iodination: A notable method for the regioselective iodination of quinolines at the C-3 position has been developed using molecular iodine and tert-butyl hydroperoxide (TBHP) under metal-free conditions. acs.org This reaction is operationally simple and allows for the synthesis of 3-iodoquinolines in good yields. acs.org

Metal-Catalyzed Approaches: While less common than functionalization at other positions, metal-catalyzed methods for C-3 functionalization exist. chemrxiv.org For example, a palladium-catalyzed arylation of quinoline at the C-3 position has been reported. chemrxiv.org

Cycloaddition Reactions: A metal-free approach for the regioselective synthesis of C-3-functionalized quinolines involves the [4+2] hetero-Diels-Alder cycloaddition of in situ generated azadienes with terminal alkynes. organic-chemistry.org

Chemo- and Regioselectivity in Reactions of this compound

The presence of multiple reactive sites in this compound makes chemo- and regioselectivity crucial considerations in its reactions.

Controlling Reactivity: The choice of reagents, catalysts, and reaction conditions can direct the reaction to a specific functional group. For example, in the presence of a Lewis acid, the propargylic alcohol can act as a carbocation precursor for substitution reactions. sci-hub.se

Directing Groups: The use of directing groups can control the regioselectivity of C-H functionalization on the quinoline ring. rsc.orgrsc.org The nitrogen atom of the quinoline itself can direct metal catalysts to the C-2 and C-8 positions. mdpi.com

Imino Diels-Alder Reactions: Chemo- and regioselective imino Diels-Alder reactions have been used to synthesize functionalized quinoline derivatives, demonstrating the controlled construction of the quinoline core. researchgate.net

Spectroscopic and Structural Characterization of 3 Quinolin 3 Yl Prop 2 Yn 1 Ol and Its Reaction Products

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D techniques)

NMR spectroscopy is a cornerstone for determining the carbon-hydrogen framework of 3-(Quinolin-3-yl)prop-2-yn-1-ol.

For this compound:

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the quinoline (B57606) ring protons, the methylene (B1212753) (-CH₂) protons, the hydroxyl (-OH) proton, and the terminal alkynyl (≡C-H) proton. The quinoline protons would appear in the aromatic region (typically δ 7.5-9.0 ppm), with their specific shifts and coupling patterns dictated by their position on the ring. The methylene protons adjacent to the hydroxyl group would likely appear as a doublet around δ 4.5 ppm, coupled to the hydroxyl proton. The hydroxyl proton itself would be a triplet, though its chemical shift can be variable and the signal may be broadened by exchange. The terminal alkynyl proton is anticipated to resonate around δ 2.5-3.5 ppm.

¹³C NMR: The carbon spectrum would display twelve distinct signals. The eight carbons of the quinoline ring would resonate in the δ 120-150 ppm range. The two sp-hybridized carbons of the alkyne would appear between δ 80-95 ppm. The methylene carbon (-CH₂OH) would be found further upfield, typically in the δ 50-65 ppm range.

2D NMR: Techniques such as COSY (Correlation Spectroscopy) would confirm the coupling between the methylene and hydroxyl protons. HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon, while HMBC (Heteronuclear Multiple Bond Correlation) would reveal long-range (2-3 bond) H-C correlations, which are crucial for unambiguously assigning the resonances of the quinoline ring and confirming the connection between the quinoline C3 position and the propargyl moiety.

Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Notes |

| Quinoline Protons | 7.5 - 9.0 | 120 - 150 | Complex multiplet patterns. H2 and H4 are typically most deshielded. |

| -CH₂- | ~4.5 (d) | ~55 | Signal is a doublet due to coupling with the -OH proton. |

| -OH | Variable (t) | - | Signal can be broad; chemical shift is solvent and concentration dependent. |

| ≡C-H | ~3.0 (s) | ~80 | Terminal alkyne proton, typically a singlet. |

| -C≡ | - | ~90 | Quaternary alkyne carbon attached to the quinoline ring. |

For Reaction Products:

Oxidation Products: Oxidation of the primary alcohol to an aldehyde (3-(quinolin-3-yl)prop-2-ynal) would result in the disappearance of the -CH₂OH and -OH proton signals and the appearance of a new aldehyde proton signal (δ 9-10 ppm). The methylene carbon signal would be replaced by a carbonyl carbon signal (δ ~190 ppm).

Sonogashira Coupling Products: A palladium-catalyzed Sonogashira coupling with an aryl halide (e.g., iodobenzene) would yield a diarylalkyne. scirp.orglibretexts.org Spectroscopically, this is marked by the disappearance of the terminal alkynyl proton (≡C-H) signal in the ¹H NMR spectrum and the appearance of new signals corresponding to the added aryl group. rsc.org

Hydration Products: Mercury(II)-catalyzed hydration would convert the alkyne to a methyl ketone (1-(quinolin-3-yl)propan-2-one), following Markovnikov's rule. libretexts.org This transformation would be evident by the disappearance of the alkyne signals and the appearance of a methyl singlet (~δ 2.2 ppm) and a methylene singlet in the ¹H NMR spectrum, along with a ketone carbonyl signal (~δ 208 ppm) in the ¹³C NMR spectrum.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy is ideal for identifying the key functional groups within the molecule.

O-H Stretch: A strong, broad absorption band is expected in the IR spectrum between 3200-3600 cm⁻¹ corresponding to the hydrogen-bonded hydroxyl group.

C-H Stretches: The aromatic C-H stretches of the quinoline ring will appear just above 3000 cm⁻¹. A sharp, characteristic band for the terminal alkynyl C-H stretch is expected around 3300 cm⁻¹. researchgate.net

C≡C Stretch: The carbon-carbon triple bond stretch gives a weak to medium absorption in the IR spectrum in the 2100-2140 cm⁻¹ region. This vibration is often stronger and more prominent in the Raman spectrum due to the polarizability change of the symmetric triple bond. researchgate.netmcmaster.ca

Quinoline Ring Vibrations: The C=C and C=N stretching vibrations of the quinoline ring are expected to produce a series of sharp bands in the 1450-1620 cm⁻¹ region. ulster.ac.uk

Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Notes |

| -OH | O-H stretch | 3600-3200 (broad) | Weak | Strong and broad in IR due to hydrogen bonding. |

| ≡C-H | C-H stretch | ~3300 (sharp) | Strong | A characteristic sharp band for terminal alkynes. |

| -C≡C- | C≡C stretch | 2140-2100 (weak) | Strong | Often weak in IR but strong in Raman for symmetric alkynes. |

| Quinoline | C=C, C=N stretch | 1620-1450 (multiple bands) | 1620-1450 (multiple bands) | Fingerprint region for the quinoline scaffold. |

| -CH₂- | C-H stretch | 2960-2850 | 2960-2850 | Aliphatic C-H stretching. |

| C-O | C-O stretch | ~1050 | Weak | Associated with the primary alcohol. |

Upon reaction, significant changes would be observed. For instance, oxidation to a ynone (alkynyl ketone) would lead to the disappearance of the O-H stretch and the appearance of a strong carbonyl (C=O) stretching band around 1680-1700 cm⁻¹. rsc.orgorganic-chemistry.org Sonogashira coupling would result in the loss of the sharp ≡C-H band at ~3300 cm⁻¹.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides the molecular weight and offers clues to the structure through fragmentation patterns.

Molecular Ion: The compound has a molecular formula of C₁₂H₉NO and a molecular weight of 183.21 g/mol . In high-resolution mass spectrometry (HRMS), the exact mass would be used for formula confirmation. Electron Ionization (EI) would show a molecular ion peak (M⁺˙) at m/z 183. Electrospray Ionization (ESI) would likely show a prominent protonated molecule [M+H]⁺ at m/z 184. nih.gov

Fragmentation Pattern: The fragmentation of quinoline alkaloids is well-documented. mcmaster.casigmaaldrich.com A primary fragmentation pathway for the quinoline ring involves the loss of hydrogen cyanide (HCN, 27 Da). mcmaster.ca For this compound, common fragmentation pathways would likely include:

Loss of the hydroxyl radical (·OH, 17 Da) or water (H₂O, 18 Da).

Loss of the hydroxymethyl radical (·CH₂OH, 31 Da).

Cleavage of the propargyl chain.

Sequential loss of HCN from the quinoline core of various fragments.

Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment | Notes |

| 183 | [C₁₂H₉NO]⁺˙ | Molecular Ion (M⁺˙) |

| 184 | [C₁₂H₁₀NO]⁺ | Protonated Molecule [M+H]⁺ |

| 166 | [M - OH]⁺ | Loss of hydroxyl radical |

| 154 | [M - CH₂OH]⁺ | Loss of hydroxymethyl group |

| 152 | [M - H - HCN]⁺˙ | Loss of H followed by loss of hydrogen cyanide from the quinoline ring |

| 127 | [C₉H₇N]⁺˙ | Quinoline radical cation |

UV-Visible Spectroscopy for Electronic Transitions and Conjugation

UV-Vis spectroscopy probes the conjugated π-electron system of the molecule.

The quinoline ring is an aromatic chromophore that typically exhibits multiple absorption bands in the UV region, corresponding to π→π* and n→π* electronic transitions. These transitions are characteristic of heteroaromatic systems. The presence of the conjugated alkyne substituent at the 3-position is expected to cause a bathochromic (red) shift of these absorption maxima compared to unsubstituted quinoline. The absorption spectrum of this compound in a solvent like ethanol (B145695) is predicted to show strong absorptions in the 250-350 nm range.

Reaction products that extend the conjugated system would significantly alter the UV-Vis spectrum. For example, a Sonogashira coupling product, which creates a larger, more delocalized π-system, would exhibit absorption maxima at longer wavelengths (a significant bathochromic shift) compared to the parent compound. solubilityofthings.com

X-ray Crystallography for Solid-State Molecular Architecture

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. Although no public crystal structure for this compound is available, this technique would provide precise data on:

Bond Lengths and Angles: Confirming the expected values for the sp²-hybridized quinoline system and the sp-hybridized linear alkyne moiety.

Conformation: Revealing the rotational orientation of the propargyl alcohol group relative to the quinoline ring.

Intermolecular Interactions: Identifying and characterizing hydrogen bonds formed by the alcohol group (O-H···N or O-H···O interactions), as well as potential π-π stacking interactions between the quinoline rings in the crystal lattice.

Chiroptical Spectroscopy (e.g., ECD, ORD) for Stereochemical Elucidation (if applicable)

Chiroptical techniques such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) are used to study chiral molecules. e-bookshelf.decas.cz The parent compound, this compound, does not possess a stereocenter or any element of chirality; it is an achiral molecule. youtube.com Therefore, it will not exhibit any optical activity, and its ECD and ORD spectra will be silent.

These techniques would, however, become applicable if the compound were to be used as a precursor in an asymmetric synthesis to generate a chiral product. For example, if a reaction at the alkyne or alcohol moiety introduced a new stereocenter, ECD and ORD spectroscopy would be essential tools for determining the enantiomeric excess and the absolute configuration of the resulting chiral molecule.

Theoretical and Computational Investigations of 3 Quinolin 3 Yl Prop 2 Yn 1 Ol

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone in the molecular sciences, providing a detailed view of molecular properties at the electronic level. For quinoline (B57606) derivatives, these calculations are instrumental in predicting their behavior in various chemical environments.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. nih.govrsc.org It is frequently employed to determine the optimized molecular geometry and electronic properties of quinoline derivatives. rsc.org

The electronic properties, such as the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO), are critical for understanding a molecule's reactivity. The HOMO-LUMO energy gap is a key indicator of chemical stability. iucr.org DFT calculations on various quinoline derivatives have shown that these properties are tunable by altering the substituents on the quinoline ring. rsc.org For instance, the energy gap for 2-chloroethyl 2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydroquinoline-4-carboxylate has been calculated to be 3.6984 eV. iucr.org The investigation of frontier molecular orbitals (FMOs) is essential for analyzing the chemical stability of molecules. nih.gov

Below is a table summarizing representative computational data for a related quinoline derivative, which can provide an approximation for the properties of 3-(Quinolin-3-yl)prop-2-yn-1-ol.

| Parameter | Value | Compound |

| HOMO Energy | -6.3024 eV | 2-chloroethyl 2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydroquinoline-4-carboxylate iucr.org |

| LUMO Energy | -2.6040 eV | 2-chloroethyl 2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydroquinoline-4-carboxylate iucr.org |

| Energy Gap (ΔE) | 3.6984 eV | 2-chloroethyl 2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydroquinoline-4-carboxylate iucr.org |

This table presents data for a structurally related compound to provide an estimate of the electronic properties of this compound.

Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), can be used to predict spectroscopic parameters such as those observed in NMR, IR, and UV-Vis spectroscopy. rsc.org These calculated spectra can then be compared with experimental data to confirm the molecular structure. iucr.org

For quinoline derivatives, DFT calculations have been successfully used to predict absorption spectra. rsc.org The calculated chemical shifts for protons and carbons in NMR spectroscopy, as well as the vibrational frequencies in IR spectroscopy, provide valuable information for structural elucidation. For example, in studies of certain quinoline-amide derivatives, the signals for the NH (amide) groups were observed in the region of δ 11.15–10.33 ppm, and the methyl group at the 2nd position of the quinoline exhibited a singlet signal in the range of δ 2.55–2.59 ppm. nih.gov Such calculations for this compound would be invaluable for its characterization.

Mechanistic Pathway Elucidation through Computational Chemistry

Computational chemistry is a vital tool for elucidating reaction mechanisms, providing insights into the energetic and structural changes that occur during a chemical transformation.

The characterization of transition states is a fundamental aspect of understanding reaction mechanisms. A transition state represents the highest energy point along a reaction coordinate and is characterized by having a single imaginary frequency in its vibrational spectrum. Computational methods are used to locate and characterize these transient species, which are often difficult to study experimentally. For reactions involving quinoline derivatives, such as cyclization or substitution reactions, identifying the transition state structures is key to understanding the reaction's feasibility and kinetics.

Reaction coordinate analysis, often performed through Intrinsic Reaction Coordinate (IRC) calculations, maps the entire path of a chemical reaction from reactants to products, passing through the transition state. This analysis provides a detailed picture of the changes in geometry and energy throughout the reaction. For a molecule like this compound, this could be used to study, for example, the mechanism of its synthesis or its participation in subsequent reactions, such as "click" chemistry cycloadditions, which are common for terminal alkynes. mdpi.com

Conformational Analysis and Intermolecular Interactions

Similarly, specific data on the intermolecular interactions of this compound, such as hydrogen bonding capabilities and van der Waals forces, have not been extensively documented. The presence of a hydroxyl group suggests the potential for hydrogen bonding, acting as both a donor and an acceptor. The quinoline ring, with its nitrogen atom and aromatic system, would also contribute to intermolecular forces, including π-π stacking and lone pair-π interactions. A detailed computational study would quantify the energies of these interactions and predict the preferred modes of molecular association in condensed phases.

Prediction of Reactivity and Selectivity

Detailed computational predictions regarding the reactivity and selectivity of this compound are not extensively reported in published research. General principles of organic chemistry suggest several potential sites of reactivity.

The terminal alkyne C-H bond could be deprotonated by a strong base, allowing for nucleophilic attack or coupling reactions. The hydroxyl group can undergo reactions typical of alcohols, such as oxidation to an aldehyde or carboxylic acid, or conversion to a leaving group for substitution reactions. The quinoline ring system is generally susceptible to electrophilic aromatic substitution, with the position of substitution being directed by the existing substituent. Computational methods, such as the calculation of frontier molecular orbitals (HOMO and LUMO) and electrostatic potential maps, would be instrumental in predicting the most likely sites for electrophilic and nucleophilic attack.

For example, the distribution of the Highest Occupied Molecular Orbital (HOMO) would indicate regions susceptible to electrophilic attack, while the Lowest Unoccupied Molecular Orbital (LUMO) would highlight areas prone to nucleophilic attack. Reactivity indices derived from these calculations, such as the Fukui functions, could provide a more quantitative prediction of regioselectivity. However, without specific published computational studies for this compound, any discussion of its reactivity and selectivity remains speculative.

Broader Research Impact and Emerging Applications of 3 Quinolin 3 Yl Prop 2 Yn 1 Ol Scaffolds

Role in Catalysis and Ligand Design

The 3-(quinolin-3-yl)prop-2-yn-1-ol structure is well-suited for applications in catalysis and ligand design. The quinoline (B57606) nucleus itself is a privileged structure in the design of ligands, primarily due to the nitrogen atom which can coordinate with metal centers nih.gov. This coordination is fundamental to the activity of many catalysts.

Furthermore, propargyl alcohols are highly explored building blocks in organic synthesis, prized for their distinct reactivity compared to simple alcohols or alkynes rsc.org. Amino alcohols derived from amino acids, which share the N,O-ligand character with the quinoline-propargyl alcohol scaffold, have been successfully used as chiral ligands in asymmetric synthesis chemrxiv.org. The hydroxyl group on the propargyl unit of this compound can act as a second coordination site, potentially forming bidentate ligands that chelate with a metal center. This chelation can enhance the stability and selectivity of the resulting catalyst. The alkyne moiety also offers a site for further derivatization, allowing for the fine-tuning of the ligand's steric and electronic properties to optimize catalytic performance chemrxiv.org.

Contributions to Materials Science

The unique electronic and structural characteristics of the this compound scaffold make it a valuable precursor in materials science, particularly for creating π-conjugated systems and other functional materials nih.gov.

The terminal alkyne group in this compound is a key functional handle for constructing π-conjugated polymers. The Sonogashira cross-coupling reaction, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, is a powerful method for this purpose wikipedia.orgorganic-chemistry.org. This reaction has been successfully employed to synthesize various alkynylquinoline derivatives and is a booming methodology in synthetic organic chemistry wikipedia.orgajouronline.com.

By polymerizing bifunctional monomers, where at least one contains the quinoline-alkyne structure, it is possible to create polymers with extended π-conjugation. These conjugated polymers are known for their interesting electronic and photophysical properties, making them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) researchgate.net. The incorporation of the quinoline unit into the polymer backbone can influence properties like charge transport, luminescence, and stability. Modified Sonogashira coupling strategies that are free of copper, amines, or ligands have been developed, making the functionalization of the quinoline pharmacophore more advanced and efficient researchgate.net.

Beyond polymers, the this compound scaffold can be incorporated into a variety of functional organic materials acs.org. The rigid, planar structure of the quinoline ring is beneficial for creating materials with ordered molecular packing, which is often crucial for achieving desired electronic or optical properties. Functionalized quinoline motifs are ubiquitous in functional materials due to their wide spectrum of activities acs.org. The development of materials containing these scaffolds can lead to applications in fields such as nonlinear optics, data storage, and molecular switches. The propargyl alcohol group provides a convenient point of attachment to other molecules or surfaces, enabling the creation of hybrid materials with tailored functionalities.

Applications in Chemical Sensing and Fluorescent Probes

Quinoline and its derivatives are renowned for their unique photophysical properties and have been extensively used as building blocks for fluorescent chemosensors nanobioletters.com. The rigid aromatic structure of quinoline often serves as a fluorophore, and its derivatives can be designed to exhibit high selectivity and sensitivity for specific analytes, particularly metal ions frontiersin.orgnih.gov.

The this compound scaffold can be readily modified to create fluorescent probes. The quinoline nitrogen and the propargyl alcohol oxygen can act as a binding site for metal ions. Upon coordination with a metal ion, the electronic structure of the molecule is altered, leading to a detectable change in its fluorescence properties, such as enhancement (chelation-enhanced fluorescence, CHEF) or quenching of the signal researchgate.net. This principle has been used to develop probes for various metal ions, including Zn²⁺, Cu²⁺, and Cd²⁺ nanobioletters.comresearchgate.netrsc.org. These sensors are valuable tools in environmental monitoring and biological imaging nanobioletters.com.

Table 1: Examples of Quinoline-Based Fluorescent Probes for Metal Ion Detection

| Probe/Receptor | Analyte | Detection Limit | Binding Constant/Ratio | Key Observation |

|---|---|---|---|---|

| Quinoline-based chemosensor 6b | Zn²⁺ | 220.6 nM | - | Selective binding turns the solution from blue to bright green nanobioletters.com. |

| Quinoline-based receptor 24 | Zn²⁺ | 7.93 x 10⁻⁷ M | 7.0 x 10¹¹ M⁻² (2:1) | Enhancement in the emission peak at 481 nm nanobioletters.com. |

| Quinoline-based sensor 28 | Zn²⁺ | 8.82 x 10⁻⁷ mol L⁻¹ | 8.98 x 10⁴ M⁻¹ | Fluorescence intensity increases at 473 nm upon Zn²⁺ addition nanobioletters.com. |

| Bis(2-quinolinylmethyl)benzylamine 29 | Zn²⁺ | 1.2 x 10⁻⁶ M | - | Selective detection of Zn²⁺ over other metal ions nanobioletters.com. |

| Quinoline-based probe | Cu²⁺ | 1.03 μM | 1.37 x 10⁴ M⁻¹ | Remarkable fluorescence enhancement and a 35 nm bathochromic shift rsc.org. |

| Quinoline-based probe R1 | Cd²⁺ | 4 x 10⁻⁶ mol L⁻¹ (visual) | - | Excellent selectivity and sensitivity for Cd²⁺ in mixed aqueous media researchgate.net. |

Exploration in Flow Chemistry and Continuous Synthesis

Flow chemistry, or continuous synthesis, has emerged as a powerful technology in organic synthesis, offering advantages such as enhanced safety, improved heat transfer, reduced reaction times, and greater scalability compared to traditional batch processes rsc.org. The synthesis of heterocyclic compounds, including quinolines, has been a significant area of exploration for flow chemistry applications rsc.orgresearchgate.net.

Several methods for synthesizing quinoline derivatives have been successfully translated into continuous-flow processes. These include the Doebner–von Miller reaction and photochemical strategies, which can generate various substituted quinolines in high yields with throughputs exceeding one gram per hour rsc.orgvapourtec.com. Given the successful application of flow chemistry to the synthesis of a variety of functionalized quinolines, the production of this compound and its derivatives is a strong candidate for this technology researchgate.netacs.org. A continuous-flow setup could enable safer handling of reagents and intermediates, allow for rapid optimization of reaction conditions, and facilitate scalable production for industrial applications acs.org.

Diversity-Oriented Synthesis (DOS) and Chemical Library Generation

Diversity-oriented synthesis (DOS) is a powerful strategy for generating collections of structurally complex and diverse small molecules for high-throughput screening and drug discovery acs.orgacs.org. The goal of DOS is to efficiently populate chemical space with molecules that have a wide range of skeletal and stereochemical diversity nih.gov.

The this compound scaffold is an excellent starting point for DOS. Propargylic alcohols are recognized as ideal precursors for DOS because their alkyne and hydroxyl groups provide versatile reactivity for building molecular complexity acs.orgresearchgate.net. This scaffold possesses three key points for diversification:

The Quinoline Ring: The aromatic ring can be functionalized at various positions through C-H activation or other substitution reactions, allowing for the introduction of a wide range of substituents rsc.orgrsc.org.

The Alkyne Group: The triple bond can participate in a host of transformations, including click chemistry (e.g., azide-alkyne cycloadditions), coupling reactions, and cyclizations, to build new ring systems.

The Alcohol Group: The hydroxyl group can be easily converted into ethers, esters, or other functional groups, or it can be used as a directing group in catalyzed reactions.

By systematically exploring reactions at these three positions, a large and diverse library of complex, polycyclic molecules can be rapidly generated from the common this compound core acs.orgrsc.org. This approach accelerates the discovery of novel compounds with potential applications in medicinal chemistry and materials science nih.gov.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(Quinolin-3-yl)prop-2-yn-1-ol, and how is its structural integrity confirmed?

- Synthesis : The compound is typically synthesized via Sonogashira coupling between a quinoline-3-yl halide and propargyl alcohol derivatives under palladium catalysis. Alternative methods include alkyne functionalization of preformed quinoline scaffolds .

- Characterization : Key techniques include:

- NMR spectroscopy : and NMR to confirm alkyne () and quinoline proton environments.

- X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures to validate bond lengths and angles, particularly for the propargyl alcohol moiety and quinoline ring system .

Q. What safety protocols are critical when handling the propargyl alcohol functional group in this compound?

- Reactivity : The propargyl alcohol group is prone to exothermic reactions under acidic or oxidizing conditions. Use inert atmospheres (N/Ar) during synthesis to prevent polymerization .

- Safety measures :

- Avoid skin/eye contact (use gloves, goggles).

- Store in sealed containers at 2–8°C to minimize degradation.

- Neutralize spills with dry sand or chemical-specific absorbents .

Advanced Research Questions

Q. How can computational methods guide the design of this compound derivatives for targeted biological activity?

- Molecular docking : Use software like AutoDock Vina to predict binding affinities to enzymes (e.g., Mycobacterium tuberculosis enoyl-ACP reductase for anti-tubercular activity). Optimize substituents at the quinoline 2-position to enhance hydrophobic interactions .

- QSAR modeling : Correlate electronic parameters (Hammett constants) of substituents with bioactivity data to prioritize synthetic targets .

Q. How do crystallographic data resolve contradictions in structural assignments for quinoline-propargyl hybrids?

- Case study : Conflicting NMR data for E/Z isomers in chalcone derivatives (e.g., (2E)-3-(quinolin-3-yl)prop-2-en-1-ones) can be resolved via X-ray diffraction. SHELXL refinement identifies dihedral angles between quinoline and propargyl moieties, distinguishing stereoisomers .

- Data reconciliation : Compare experimental bond lengths (e.g., C≡C: ~1.20 Å) with DFT-calculated values to validate structural models .

Q. What strategies mitigate challenges in hydrogenating the alkyne group of this compound selectively?

- Catalytic selectivity : Use Lindlar catalyst (Pd/CaCO, quinoline-poisoned) for partial hydrogenation to cis-alkenes. Monitor reaction progress via IR spectroscopy (disappearance of ) .

- Side reactions : Competing quinoline ring hydrogenation can occur under high H pressure. Optimize temperature (25–40°C) and pressure (1–2 atm) to favor alkyne reduction .

Q. How are structure-activity relationships (SARs) analyzed for quinoline-propargyl hybrids in antimicrobial studies?

- Derivative synthesis : Introduce electron-withdrawing groups (e.g., -Cl, -NO) at quinoline positions 6/8 to enhance antibacterial potency against Gram-positive strains .

- Bioassay design : Test compounds in MIC (Minimum Inhibitory Concentration) assays against Mycobacterium tuberculosis H37Rv, correlating substituent effects (e.g., logP) with activity .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.